Cas no 72479-06-2 ((2S)-5-oxo-2-Pyrrolidineacetonitrile)

(2S)-5-オキソ-2-ピロリジンアセトニトリルは、光学活性を有するピロリジン誘導体であり、キラルビルディングブロックとして有機合成において重要な役割を果たします。5位のケトン基と2位のシアノエチル基を有する特徴的な構造を持ち、医薬品中間体や生理活性化合物の合成に広く利用されます。高い立体選択性と反応性を示すため、不斉合成や複雑な分子構築において優れた性能を発揮します。特に、プロドラッグ開発や天然物合成において有用な中間体として知られています。安定性が高く、精製が容易である点も利点です。

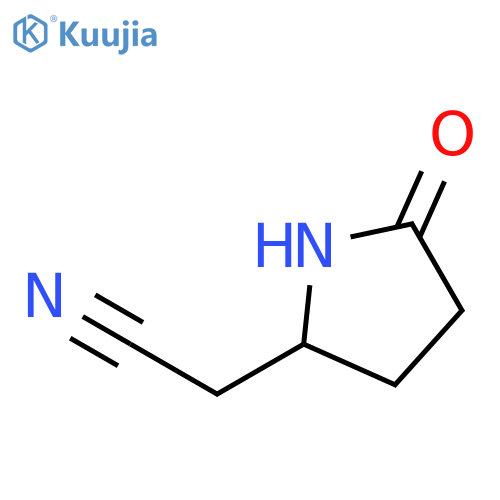

72479-06-2 structure

商品名:(2S)-5-oxo-2-Pyrrolidineacetonitrile

(2S)-5-oxo-2-Pyrrolidineacetonitrile 化学的及び物理的性質

名前と識別子

-

- (2S)-5-oxo-2-Pyrrolidineacetonitrile

- (5-Oxopyrrolidin-2-yl)acetonitrile

- (S)-5-OXO-2-PYRROLIDINEACETONITRILE

- 2-(5-oxopyrrolidin-2-yl)acetonitrile

- (S)-(5-Oxo-pyrrolidin-2-yl)-acetonitrile

- AKOS006303362

- AT10063

- 2-[(2S)-5-oxopyrrolidin-2-yl]acetonitrile

- (S)-2-(5-Oxopyrrolidin-2-yl)acetonitrile

- SCHEMBL10820978

- 72479-06-2

- CS-0455260

- MFCD10566367

- [(2S)-5-oxo-2-Pyrrolidinyl]acetonitrile

- DB-258121

-

- MDL: MFCD10566367

- インチ: InChI=1S/C6H8N2O/c7-4-3-5-1-2-6(9)8-5/h5H,1-3H2,(H,8,9)/t5-/m0/s1

- InChIKey: FECZAWYEEQYLTK-YFKPBYRVSA-N

- ほほえんだ: N#CC[C@@H]1CCC(N1)=O

計算された属性

- せいみつぶんしりょう: 124.063662883g/mol

- どういたいしつりょう: 124.063662883g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 167

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.6

- トポロジー分子極性表面積: 52.9Ų

(2S)-5-oxo-2-Pyrrolidineacetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1293756-1g |

(S)-(5-Oxo-pyrrolidin-2-yl)-acetonitrile |

72479-06-2 | 95% | 1g |

$1585 | 2023-05-18 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0344-500mg |

(S)-(5-Oxo-pyrrolidin-2-yl)-acetonitrile |

72479-06-2 | 98% | 500mg |

¥6470.52 | 2025-01-20 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0344-5g |

(S)-(5-Oxo-pyrrolidin-2-yl)-acetonitrile |

72479-06-2 | 98% | 5g |

41384.47CNY | 2021-05-07 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0344-500mg |

(S)-(5-Oxo-pyrrolidin-2-yl)-acetonitrile |

72479-06-2 | 98% | 500mg |

6275.51CNY | 2021-05-07 | |

| Chemenu | CM524542-5g |

(S)-2-(5-Oxopyrrolidin-2-yl)acetonitrile |

72479-06-2 | 97% | 5g |

$109 | 2024-07-24 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0344-1g |

(S)-(5-Oxo-pyrrolidin-2-yl)-acetonitrile |

72479-06-2 | 98% | 1g |

11702.99CNY | 2021-05-07 | |

| 1PlusChem | 1P00FGZB-1g |

(S)-5-OXO-2-PYRROLIDINEACETONITRILE |

72479-06-2 | 95% | 1g |

$830.00 | 2024-04-21 | |

| abcr | AB472528-5g |

[(2S)-5-Oxo-2-pyrrolidinyl]acetonitrile; . |

72479-06-2 | 5g |

€1257.20 | 2025-03-19 | ||

| eNovation Chemicals LLC | Y1293756-5g |

(S)-(5-Oxo-pyrrolidin-2-yl)-acetonitrile |

72479-06-2 | 95% | 5g |

$5610 | 2023-05-18 | |

| eNovation Chemicals LLC | Y1293756-500mg |

(S)-(5-Oxo-pyrrolidin-2-yl)-acetonitrile |

72479-06-2 | 95% | 500mg |

$880 | 2023-05-18 |

(2S)-5-oxo-2-Pyrrolidineacetonitrile 関連文献

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

72479-06-2 ((2S)-5-oxo-2-Pyrrolidineacetonitrile) 関連製品

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:72479-06-2)(2S)-5-oxo-2-Pyrrolidineacetonitrile

清らかである:99%

はかる:100g

価格 ($):1071.0